molecular formula C12H12BrN3S B2633272 (E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide CAS No. 324779-15-9

(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide

Cat. No.: B2633272
CAS No.: 324779-15-9
M. Wt: 310.21
InChI Key: GABPPHKVFPSMLP-RIYZIHGNSA-N
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Description

(E)-N’-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide is a synthetic organic compound characterized by the presence of a thiazole ring substituted with a bromophenyl group and a formimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-bromoacetophenone and thiourea are commonly used as starting materials.

  • Substitution Reaction: : The bromophenyl group is introduced via a substitution reaction. This can be achieved by reacting the thiazole intermediate with 4-bromobenzaldehyde under basic conditions.

  • Formimidamide Formation: : The final step involves the formation of the formimidamide moiety. This can be done by reacting the thiazole intermediate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of (E)-N’-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the formimidamide moiety to an amine.

  • Substitution: : The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N’-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide has several scientific research applications:

  • Medicinal Chemistry: : The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

  • Biological Studies: : It can be employed in studies investigating the biological activity of thiazole derivatives, including antimicrobial, antifungal, and anticancer properties.

  • Materials Science: : The compound may be used in the synthesis of novel materials with unique electronic or optical properties, such as organic semiconductors or fluorescent dyes.

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new synthetic pathways and reaction mechanisms.

Mechanism of Action

The mechanism of action of (E)-N’-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and bromophenyl group can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(4-phenylthiazol-2-yl)-N,N-dimethylformimidamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    (E)-N’-(4-(4-chlorophenyl)thiazol-2-yl)-N,N-dimethylformimidamide: Contains a chlorine atom instead of bromine, potentially altering its electronic properties and biological activity.

    (E)-N’-(4-(4-methylphenyl)thiazol-2-yl)-N,N-dimethylformimidamide: Features a methyl group, which may influence its steric and electronic characteristics.

Uniqueness

(E)-N’-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding interactions compared to similar compounds. The bromine atom’s size and electronegativity can significantly influence the compound’s chemical and biological properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3S/c1-16(2)8-14-12-15-11(7-17-12)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPPHKVFPSMLP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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